Thiamine diphosphate
Overview
Description
Cocarboxylase, also known as thiamine diphosphate or thiamine pyrophosphate, is the coenzyme form of Vitamin B1. It is present in many animal tissues and plays a crucial role in the oxidative decarboxylation of α-ketoacids, which is essential for energy generation. This compound is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cocarboxylase can be synthesized by reacting pyrophosphoric acid and a dehydrating agent with Vitamin B1 under heating conditions. The reaction typically involves the use of concentrated hydrochloric acid to adjust the pH to 2-3, followed by precipitation with isopropanol .
Industrial Production Methods: Industrial production of cocarboxylase involves the use of pyrophosphoric acid and dehydrating agents to react with Vitamin B1. The process is optimized to improve yield, reduce production costs, and enhance product quality while minimizing environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Cocarboxylase undergoes several biochemical reactions, primarily acting as a coenzyme in enzymatic processes. It is involved in the oxidative decarboxylation of pyruvate and α-ketoglutarate, as well as in the transketolase reaction in the pentose phosphate pathway .
Common Reagents and Conditions: The reactions involving cocarboxylase typically require the presence of magnesium ions (Mg²⁺) and adenosine triphosphate (ATP) as cofactors. The optimal pH for these reactions is around 8.0 .
Major Products Formed: The major products formed from reactions involving cocarboxylase include acetyl-CoA, carbon dioxide, and NADH in the pyruvate dehydrogenase complex, and succinyl-CoA in the ketoglutarate dehydrogenase complex .
Scientific Research Applications
Mechanism of Action
Cocarboxylase exerts its effects by acting as a coenzyme for several key enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA in the pyruvate dehydrogenase complex and the decarboxylation of α-ketoglutarate to succinyl-CoA in the ketoglutarate dehydrogenase complex. These reactions are crucial for the citric acid cycle and energy production .
Comparison with Similar Compounds
Thiamine monophosphate: A precursor to cocarboxylase, involved in the synthesis of thiamine pyrophosphate.
Thiamine triphosphate: Another derivative of thiamine, with distinct biological functions.
Uniqueness: Cocarboxylase is unique in its role as a coenzyme for multiple key enzymes in carbohydrate metabolism. Its ability to stabilize carbanions and facilitate decarboxylation reactions distinguishes it from other thiamine derivatives .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O7P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046262 | |
Record name | Cocarboxylase chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |
Record name | Cocarboxylase | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13065 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
154-87-0 | |
Record name | Thiamine pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cocarboxylase [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cocarboxylase chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cocarboxylase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COCARBOXYLASE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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